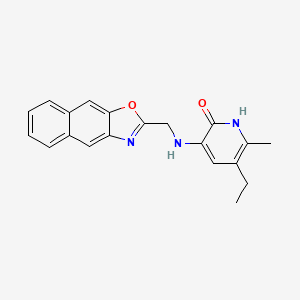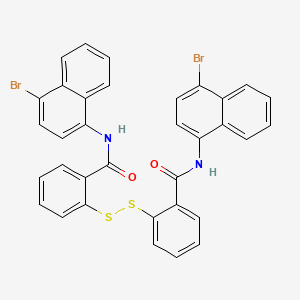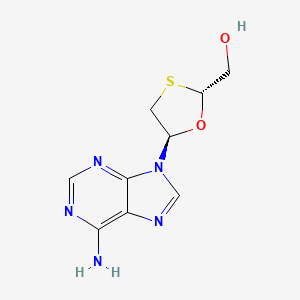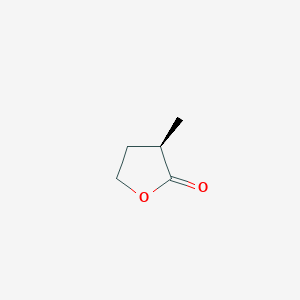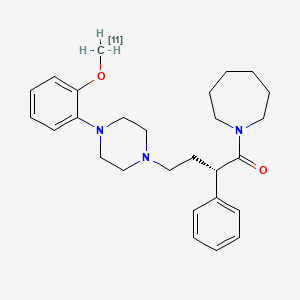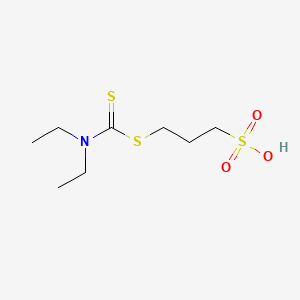
1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Hydroxymethyl-cyclobutyl-carbonate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a hydroxymethyl group, which can influence its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .
Industrial Production Methods
Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amino group.
Propiedades
Número CAS |
138420-50-5 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16) |
Clave InChI |
HFCZYFJVJRCNSG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)CO)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


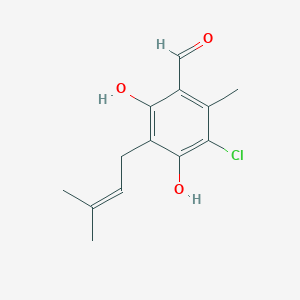
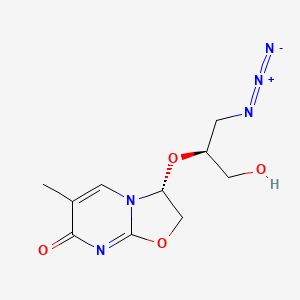
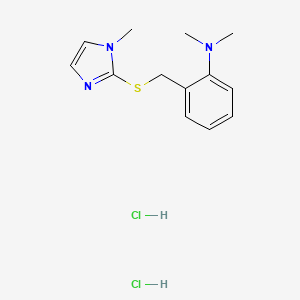

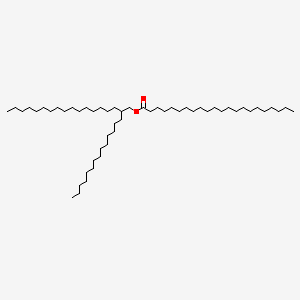
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
